molecular formula C8H11N3O2 B12720336 2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- CAS No. 117011-72-0

2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)-

Cat. No.: B12720336
CAS No.: 117011-72-0
M. Wt: 181.19 g/mol
InChI Key: HGNXPEBCWGQXGP-OWOJBTEDSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinone core with an amino group at the 4-position and a hydroxybutenyl group at the 1-position. The (E)-configuration indicates the specific geometric arrangement of the hydroxybutenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the pyrimidinone ring, followed by the introduction of the amino and hydroxybutenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (Z)-: Differing in the geometric configuration of the hydroxybutenyl group.

    2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butyl)-: Lacking the double bond in the hydroxybutenyl group.

    2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butynyl)-: Featuring a triple bond in the hydroxybutenyl group.

Uniqueness

The (E)-configuration of the hydroxybutenyl group in 2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- imparts unique chemical properties and reactivity compared to its isomers and analogs. This configuration can influence the compound’s biological activity and interactions with molecular targets.

Properties

CAS No.

117011-72-0

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-1-[(E)-4-hydroxybut-2-enyl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-3,5,12H,4,6H2,(H2,9,10,13)/b2-1+

InChI Key

HGNXPEBCWGQXGP-OWOJBTEDSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C/C=C/CO

Canonical SMILES

C1=CN(C(=O)N=C1N)CC=CCO

Origin of Product

United States

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